Predicted Lipophilicity (LogP) Comparison with Non-Fluorinated and Non-Furan Analogs
The presence of both a fluorine atom and a furan ring is expected to significantly increase the compound's lipophilicity compared to non-fluorinated or non-furan analogs. This provides a quantifiable differentiation point, as lipophilicity is a key determinant of membrane permeability, solubility, and overall ADME profile [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted high LogP (exact value not experimentally determined in public domain) |
| Comparator Or Baseline | Unsubstituted benzyl analog: 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine (Predicted lower LogP due to lack of fluorine). Methyl analog: 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine (Predicted lower LogP as fluorine is more lipophilic than methyl). |
| Quantified Difference | Qualitative increase; the fluorine atom is well-known to increase LogP, offering a differentiated and predictable physicochemical profile. |
| Conditions | Computational prediction (in silico) |
Why This Matters
A higher LogP suggests improved membrane permeability, making this compound a better candidate for targeting intracellular or CNS targets compared to less lipophilic analogs.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881-1886. View Source
